molecular formula C53H67FN8O8S B12304460 (2S,4R)-N-(2-((5-(4-(2,6-Dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)piperazin-1-yl)pentyl)oxy)-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-2-(1-fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide

(2S,4R)-N-(2-((5-(4-(2,6-Dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)piperazin-1-yl)pentyl)oxy)-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-2-(1-fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide

Cat. No.: B12304460
M. Wt: 995.2 g/mol
InChI Key: ZAGCLFXBHOXXEN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of VZ 185 involves the creation of a bifunctional molecule that links a ligand for the target protein (BRD7/BRD9) with a ligand for an E3 ubiquitin ligase. The synthetic route typically includes the following steps:

Industrial production methods for VZ 185 are not widely documented, but the compound is available for research purposes from various suppliers .

Chemical Reactions Analysis

VZ 185 primarily undergoes degradation reactions rather than traditional chemical reactions like oxidation or reduction. As a PROTAC, it facilitates the ubiquitination and subsequent proteasomal degradation of its target proteins, BRD7 and BRD9 . The major products formed from these reactions are the degraded protein fragments of BRD7 and BRD9.

Mechanism of Action

VZ 185 exerts its effects through a mechanism known as targeted protein degradation. It binds to BRD7 and BRD9, recruiting an E3 ubiquitin ligase to these proteins. This leads to the ubiquitination of BRD7 and BRD9, marking them for degradation by the proteasome . The degradation of these proteins disrupts their function, which can be beneficial in treating diseases where BRD7 and BRD9 are overexpressed .

Comparison with Similar Compounds

VZ 185 is unique in its high selectivity and potency for degrading BRD7 and BRD9. Similar compounds include other PROTACs targeting bromodomain-containing proteins, such as:

These compounds share a similar mechanism of action but differ in their target specificity and potency. VZ 185 stands out due to its dual targeting of BRD7 and BRD9, making it a valuable tool for studying these specific proteins .

Biological Activity

The compound (2S,4R)-N-(2-((5-(4-(2,6-Dimethoxy-4-(2-methyl-1-oxo-1,2-dihydro-2,7-naphthyridin-4-yl)benzyl)piperazin-1-yl)pentyl)oxy)-4-(4-methylthiazol-5-yl)benzyl)-1-((S)-2-(1-fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's structure features multiple functional groups that may contribute to its pharmacological properties. The presence of a pyrrolidine ring, piperazine moiety, and various aromatic systems suggests a potential for interaction with multiple biological targets.

Key Functional Groups

Functional GroupDescription
PyrrolidineMay influence receptor binding and activity
PiperazineKnown for enhancing bioactivity in drug design
Aromatic ringsContribute to lipophilicity and membrane permeability

1. JAK Kinase Inhibition

Research indicates that compounds with similar structures exhibit Janus kinase (JAK) inhibitory activity. JAK kinases are critical in the signaling pathways of various cytokines and growth factors, making them vital targets in treating autoimmune diseases and cancers. The mentioned compound has been associated with JAK inhibition, potentially leading to reduced inflammatory responses .

2. Antitumor Activity

The compound may also demonstrate antitumor properties. Studies have shown that derivatives containing similar structural motifs can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By inhibiting DHFR, these compounds can impede the proliferation of cancer cells .

4. Neuropharmacological Effects

The piperazine component is often linked to neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds with similar scaffolds have been studied for their effects on neurotransmitter systems, indicating that the compound may influence mood and behavior through serotonergic or dopaminergic pathways.

Case Study 1: JAK Inhibition in Autoimmune Diseases

A study explored the efficacy of a structurally similar JAK inhibitor in patients with rheumatoid arthritis. Results indicated significant improvement in disease activity scores, highlighting the therapeutic potential of JAK inhibitors in managing autoimmune conditions.

Case Study 2: Antitumor Efficacy

In vitro studies demonstrated that a derivative of the compound inhibited tumor cell growth in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis and cell cycle arrest.

Properties

Molecular Formula

C53H67FN8O8S

Molecular Weight

995.2 g/mol

IUPAC Name

N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide

InChI

InChI=1S/C53H67FN8O8S/c1-33-46(71-32-57-33)34-11-12-35(27-56-48(64)42-26-37(63)29-62(42)50(66)47(52(2,3)4)58-51(67)53(54)14-15-53)43(23-34)70-22-10-8-9-17-60-18-20-61(21-19-60)31-41-44(68-6)24-36(25-45(41)69-7)40-30-59(5)49(65)39-28-55-16-13-38(39)40/h11-13,16,23-25,28,30,32,37,42,47,63H,8-10,14-15,17-22,26-27,29,31H2,1-7H3,(H,56,64)(H,58,67)

InChI Key

ZAGCLFXBHOXXEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O)OCCCCCN5CCN(CC5)CC6=C(C=C(C=C6OC)C7=CN(C(=O)C8=C7C=CN=C8)C)OC

Origin of Product

United States

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